molecular formula C17H21N3O3S B14362809 4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide CAS No. 90234-10-9

4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide

Cat. No.: B14362809
CAS No.: 90234-10-9
M. Wt: 347.4 g/mol
InChI Key: QPSRGLKDSUZJGP-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group and an ethylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide typically involves the reaction of 4-ethylphenylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzamide
  • 4-amino-N-(2-ethylphenyl)benzamide
  • N-(4-ethylphenyl)benzamide

Uniqueness

4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other benzamide derivatives and allows for unique applications in research and industry.

Properties

CAS No.

90234-10-9

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-(dimethylsulfamoylamino)-N-(4-ethylphenyl)benzamide

InChI

InChI=1S/C17H21N3O3S/c1-4-13-5-9-15(10-6-13)18-17(21)14-7-11-16(12-8-14)19-24(22,23)20(2)3/h5-12,19H,4H2,1-3H3,(H,18,21)

InChI Key

QPSRGLKDSUZJGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C

Origin of Product

United States

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